molecular formula C23H22N2O3 B5550781 4-(3-hydroxy-2-naphthoyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone

4-(3-hydroxy-2-naphthoyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone

Cat. No. B5550781
M. Wt: 374.4 g/mol
InChI Key: GBNMYZCQYPGXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "4-(3-hydroxy-2-naphthoyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone" often involves multi-step organic reactions. For instance, the synthesis of piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine derivatives from 1-(amino(2-hydroxyphenyl)methyl)-2-naphthol showcases the complexity and intricacy of synthesizing such compounds (Csütörtöki et al., 2012).

Molecular Structure Analysis

The structural characterization of these compounds is crucial for understanding their chemical behavior. For example, the molecular structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, a related compound, was elucidated using X-ray diffraction, demonstrating the planarity of the piperazinedione ring and its coplanar arrangement with attached aromatic rings, which could be indicative of the structural features of "4-(3-hydroxy-2-naphthoyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone" (Zhang et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives often participate in a variety of chemical reactions, which can alter their chemical properties significantly. For instance, the formation of piperazine derivatives as 5-HT7 receptor antagonists involves specific chemical modifications to the piperazine moiety to achieve desired biological activity (Yoon et al., 2008). Such reactions underscore the versatility and reactivity of the piperazine ring in these molecules.

Scientific Research Applications

Synthesis and Chemical Properties

  • Piperidine and Piperazine Derivatives : A study by Csütörtöki et al. (2012) investigated the synthesis of piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine, offering insights into the structural and conformational properties of related compounds (Csütörtöki et al., 2012).

Pharmaceutical Applications

  • Topical Drug Delivery : Research by Rautio et al. (2000) on the synthesis of morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid highlights the potential of these compounds in enhancing the delivery of drugs through the skin (Rautio et al., 2000).

Chemical and Biological Interactions

  • Fluorescent Ligands for Receptors : Lacivita et al. (2009) developed fluorescent ligands with piperazine structure for human 5-HT1A receptors. These compounds displayed high receptor affinity and fluorescence properties, useful for visualization in biological studies (Lacivita et al., 2009).

  • Antimicrobial Activities : Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives with piperazine components, showing good antimicrobial activities against various microorganisms (Bektaş et al., 2010).

Materials Science and Photochemistry

  • Luminescent Properties : Gan et al. (2003) explored the luminescent properties of piperazine substituted naphthalimides, showing potential applications in materials science and photochemistry (Gan et al., 2003).

properties

IUPAC Name

4-(3-hydroxynaphthalene-2-carbonyl)-5-methyl-1-(4-methylphenyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-15-7-9-19(10-8-15)25-13-16(2)24(14-22(25)27)23(28)20-11-17-5-3-4-6-18(17)12-21(20)26/h3-12,16,26H,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNMYZCQYPGXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C2=CC3=CC=CC=C3C=C2O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Hydroxy-2-naphthoyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.